Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-
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Overview
Description
3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
3-[1-(4-METHOXYPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO3S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO3S/c1-22-15-8-4-13(5-9-15)19-14(7-11-18(20)21)6-10-16(19)17-3-2-12-23-17/h2-6,8-10,12H,7,11H2,1H3,(H,20,21) |
InChI Key |
UQOODKRWEHEKFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O |
Origin of Product |
United States |
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